N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-25-16-10-9-15(19-20-16)18-17(22)13-5-7-14(8-6-13)26(23,24)21-11-3-2-4-12-21/h5-10H,2-4,11-12H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHRWJZQVBKNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the methylthio group. The benzamide moiety is then attached through an amide bond formation, and finally, the piperidinylsulfonyl group is introduced via sulfonylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine and piperidine moieties have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
A study highlighted the synthesis of related compounds that demonstrated efficacy against various cancer cell lines, suggesting that the incorporation of the piperidine sulfonamide group may enhance the selectivity and potency of these agents against cancer cells .
1.2 Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Inhibitors targeting cyclooxygenase enzymes (COX-1 and COX-2) are crucial for managing inflammation-related diseases. Compounds similar to this compound have been evaluated for their ability to selectively inhibit COX-2 while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
In vitro studies demonstrated that modifications in the chemical structure could lead to enhanced selectivity towards COX-2, making these compounds potential candidates for developing new anti-inflammatory drugs .
Case Studies
Mechanism of Action
The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Benzamides (Compounds 50 and 2D216)
Compound 50 : N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide features a thiazole ring substituted with a 4-bromophenyl group and a dimethylsulfamoylbenzamide moiety. Compared to the target compound:
- Structural Differences : The thiazole core (vs. pyridazine) alters aromaticity and electronic properties. The 4-bromophenyl group introduces steric bulk and hydrophobicity, while the dimethylsulfamoyl group is less sterically demanding than the piperidinylsulfonyl group.
- Activity : Compound 50 prolonged NF-κB activation in LPS-stimulated reporter cells, indicating adjuvant-potentiating effects. The bromophenyl group may enhance target binding via hydrophobic interactions .
Compound 2D216 : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide shares the piperidinylsulfonyl group with the target compound but retains a thiazole core substituted with a 2,5-dimethylphenyl group.
- Structural Differences : The dimethylphenyl group on the thiazole increases hydrophobicity compared to the methylthio-pyridazine in the target.
- Activity : 2D216 exhibited robust NF-κB activation, suggesting that the piperidinylsulfonyl group synergizes with the thiazole-heterocycle for immune modulation. The dimethylphenyl substituent may fine-tune binding affinity .
Key Contrast : Replacing thiazole with pyridazine (as in the target compound) could modulate metabolic stability and electronic interactions with biological targets. Pyridazine’s electron-deficient nature may enhance binding to polar active sites, while the methylthio group offers a balance of lipophilicity and steric accessibility.
Pyridine-Based Benzamide (N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide)
- Structural Profile : This compound features a pyridine ring substituted with trifluoromethyl and 4-methylpiperazinyl groups, linked to a dimethylbenzamide core.
- The 4-methylpiperazinyl group enhances solubility via its basic nitrogen, contrasting with the piperidinylsulfonyl group’s hydrogen-bonding capacity. While its specific activity is unspecified, such pyridine derivatives are often employed as kinase inhibitors or receptor modulators .
Pyridazine-Containing Dihydropyrimidine Carboxamide (European Patent Compound)
- Structural Profile : The patented compound incorporates a pyridazine ring within a dihydropyrimidine-carboxamide scaffold, substituted with bis(4-methoxyphenyl)methyl groups.
- Comparison :
- The dihydropyrimidine core diverges significantly from the benzamide structure, but the shared pyridazine moiety highlights its utility in heterocyclic drug design.
- The bis(4-methoxyphenyl)methyl group introduces bulk and electron-donating effects, unlike the target compound’s compact methylthio and sulfonyl groups. This suggests divergent target selectivity .
Biological Activity
N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects across various biological assays.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. Its structure features a pyridazine ring substituted with a methylthio group, a piperidine ring, and a sulfonamide moiety, which are critical for its biological activity.
The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have been shown to interact with various biological targets:
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Pyridazine derivatives have been reported to act as inhibitors of PTP1B, which plays a significant role in insulin signaling and glucose metabolism .
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential antimicrobial properties .
Antimicrobial Activity
A study evaluating the antimicrobial effects of pyridazine derivatives highlighted that several compounds exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may share similar antimicrobial properties.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 14 | 100 |
Anticancer Activity
Research has indicated that pyridazine derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific cancer cell lines may be explored further.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 10 | Apoptosis induction |
| MCF-7 (breast) | 8 | Cell cycle arrest |
Case Study 1: Antitumor Effects
In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it was particularly effective against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by multidrug-resistant organisms.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyridazine Formation: A pyridazine ring is functionalized with a methylthio group at the 6-position. This may involve nucleophilic substitution or condensation reactions, similar to methods used for analogous pyridazine derivatives .
Sulfonylation: The piperidine-sulfonyl group is introduced via reaction of the benzamide intermediate with piperidin-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling: The pyridazine and benzamide moieties are coupled using standard amide bond-forming reagents (e.g., EDC/HOBt) or activated acyl chlorides .
Key Considerations: Purification often requires column chromatography (normal or reverse-phase) to isolate the product, as seen in spirocyclic benzamide syntheses .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI+ for [M+H]⁺ ion).
- X-ray Crystallography: Resolves stereochemistry and solid-state packing, as applied to structurally related pyridazine derivatives .
Advanced: How can researchers optimize reaction yields during synthesis, particularly for the sulfonylation step?
Methodological Answer:
- Reagent Stoichiometry: Use a 1.2–1.5 molar excess of piperidin-1-sulfonyl chloride to drive the sulfonylation reaction to completion .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while controlled temperatures (0–25°C) minimize side reactions .
- Catalysis: Additives like DMAP (4-dimethylaminopyridine) can accelerate sulfonylation by activating the electrophile .
- Workup Strategies: Precipitation or liquid-liquid extraction removes unreacted reagents before chromatography .
Advanced: How should contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) to reduce variability .
- Metabolic Stability Testing: Evaluate if differences in activity stem from compound degradation (e.g., via liver microsome assays) .
- Structural Confirmation: Verify compound purity (>95% by HPLC) and identity (via NMR/MS) to rule out batch-to-batch variability .
- Computational Modeling: Compare binding modes using molecular docking to identify critical interactions (e.g., sulfonyl group with target pockets) .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Methodological Answer:
Substituent Variation:
- Modify the methylthio group (e.g., replace with ethylthio or hydrogen) to assess steric/electronic effects on target binding .
- Explore alternative sulfonyl groups (e.g., morpholine-sulfonyl) to evaluate hydrophilicity impacts .
Biological Profiling:
- Screen analogs against panels of kinases or GPCRs to identify selectivity trends .
- Use in vitro ADME assays (e.g., permeability, CYP inhibition) to correlate structural features with pharmacokinetics .
Crystallographic Analysis: Co-crystallize derivatives with target proteins (e.g., Bcr-Abl kinase) to map binding interactions .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- Alternative Coupling Reagents: Replace EDC/HOBt with scalable alternatives like T3P (propylphosphonic anhydride) .
- Byproduct Management: Use in-line IR spectroscopy to monitor reaction progress and minimize impurities .
Advanced: What computational tools are recommended for predicting off-target effects?
Methodological Answer:
- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify shared features with known off-target binders .
- Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
- Molecular Dynamics Simulations: Assess binding stability to unintended targets (e.g., hERG channel) over 100-ns trajectories .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity: Protect from UV exposure (use amber vials) due to the methylthio-pyridazine moiety’s photosensitivity .
- Hygroscopicity Testing: Monitor water content via Karl Fischer titration; silica gel desiccants are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
